

physical and chemical properties of 4-Bromoquinolin-3-ol

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Compound of Interest

Compound Name: 4-Bromoquinolin-3-ol

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An In-depth Technical Guide on the Physical and Chemical Properties of **4-Bromoquinolin-3-ol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoquinolin-3-ol is a heterocyclic compound featuring a quinoline core structure. Specifically, it is characterized by a bromine atom substituted at the C4 position and a hydroxyl group at the C3 position.[1] This distinct substitution pattern creates a unique electronic distribution that significantly influences the compound's chemical reactivity, physical properties, and potential biological applications.[1] The planar nature of the fused bicyclic system, comprising a benzene and a pyridine ring, allows for potential π - π stacking interactions, which is a key consideration in both biological systems and crystal structure engineering.[1] This guide provides a comprehensive overview of the known physical and chemical properties of **4-Bromoquinolin-3-ol**, along with experimental protocols for its synthesis and characterization.

Chemical Identity and Physical Properties

4-Bromoquinolin-3-ol is a solid under standard conditions.[1] Its solubility is dictated by the dual nature of its functional groups: the hydroxyl group enhances solubility in polar solvents, while the bromine atom imparts lipophilic character.[1] For stability, the compound should be stored at 2-8°C under an inert atmosphere.[1][2]

Table 1: Chemical Identifiers for 4-Bromoquinolin-3-ol

Parameter	Value
IUPAC Name	4-bromoquinolin-3-ol[1]
CAS Number	32435-61-3[1]
Molecular Formula	C ₉ H ₆ BrNO[3]
Molecular Weight	224.05 g/mol
InChI	InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H[3]
InChIKey	BJEMWAKSVKPWBC-UHFFFAOYSA-N[1][3]
SMILES	<chem>C1=CC=C2C(=C1)C(=C(C=N2)O)Br</chem> [1][3]

Table 2: Physical and Chemical Properties of 4-Bromoquinolin-3-ol

Property	Value	Source
Physical Form	Solid, White to off-white	[1]
Melting Point	181-183 °C	[2]
Boiling Point	327.9±22.0 °C	(Predicted)[2]
Density	1.705±0.06 g/cm ³	(Predicted)[2]
pKa	5.74±0.50	(Predicted)[2]
Storage Temperature	2-8°C, under nitrogen	[2]

Spectroscopic and Analytical Data

The characterization of **4-Bromoquinolin-3-ol** relies on several standard spectroscopic techniques to confirm its structure and purity.[1]

- NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the substitution pattern, with distinct signals for the aromatic protons of the quinoline ring and the hydroxyl proton.[1]

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to verify the molecular formula (C₉H₆BrNO) and observe the characteristic isotopic pattern of bromine.[1]
- Infrared (IR) Spectroscopy: This technique helps to identify the characteristic absorption bands for the O-H stretch of the hydroxyl group and the vibrations of the aromatic system.[1]

Table 3: Predicted Collision Cross Section (CCS) Data for 4-Bromoquinolin-3-ol Ions

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	223.97057	136.5[1] / 136.7[3]
[M+Na] ⁺	245.95251	142.1[1] / 149.8[3]
[M+K] ⁺	261.92645	141.2[1] / 138.2[3]
[M+NH ₄] ⁺	240.99711	142.4[1] / 158.1[3]
[M-H] ⁻	221.95601	137.7[1] / 141.9[3]
[M+Na-2H] ⁻	243.93796	141.4[1] / 147.2[3]
[M] ⁺	222.96274	136.6[1] / 155.0[3]
[M] ⁻	222.96384	136.6[1] / 155.0[3]

Data sourced from predicted values and may vary based on experimental conditions.[3]

Chemical Reactivity and Profile

The chemical behavior of **4-Bromoquinolin-3-ol** is governed by its key functional groups:

- C3-Hydroxyl Group: This group can participate in hydrogen bonding and acts as a nucleophile in various chemical reactions.[1]
- C4-Bromine Atom: The bromine atom is a reactive site for nucleophilic substitution and is particularly amenable to metal-catalyzed coupling reactions, making it a valuable handle for further molecular elaboration.[1] Its position at C4 is less sterically hindered compared to other locations, which may facilitate these reactions.[1]

- Quinoline Nitrogen: The nitrogen atom in the quinoline ring can function as a basic center and a coordination site for metal ions.[1]

The interplay between the electron-donating hydroxyl group and the electron-withdrawing bromine atom on the quinoline scaffold creates a unique electronic environment that dictates the compound's overall reactivity.[1]

Experimental Protocols

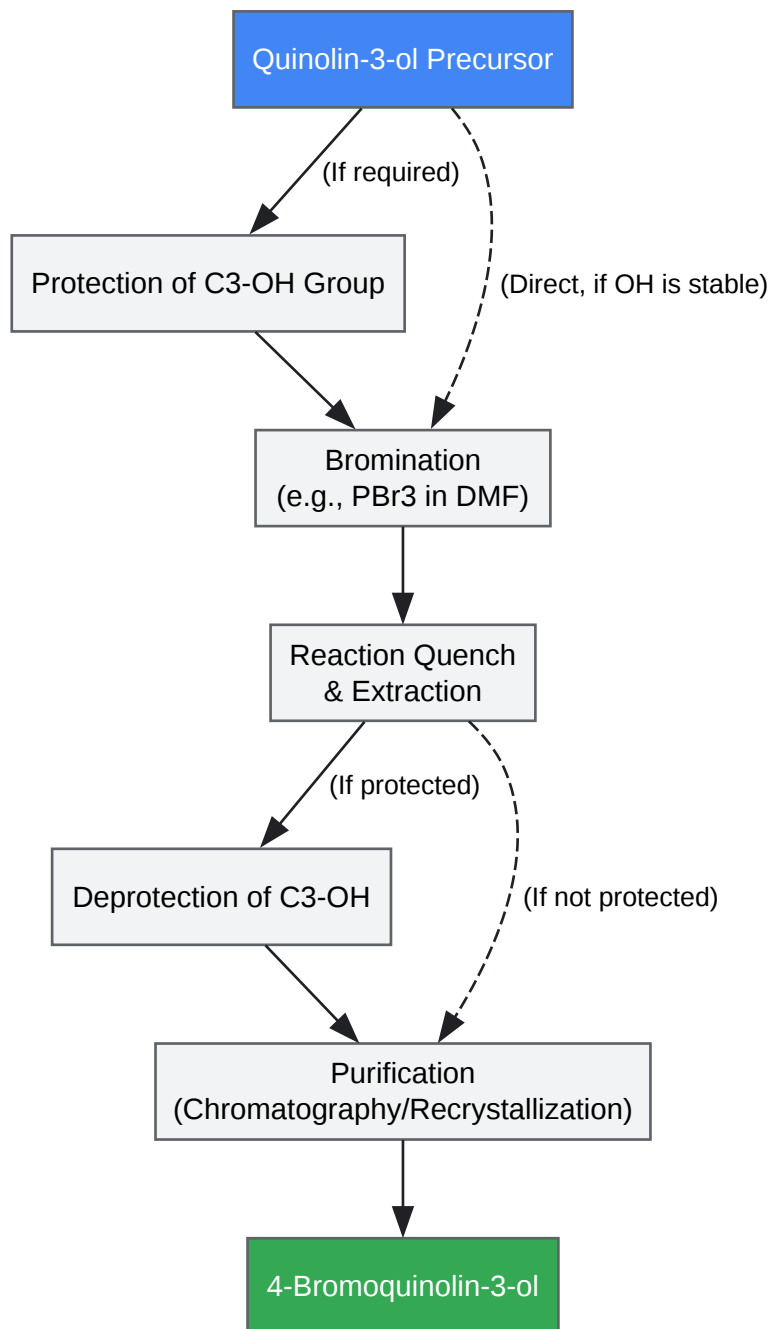
Proposed Synthesis

While a specific, published synthesis for **4-Bromoquinolin-3-ol** is not readily available, a plausible route can be adapted from established methods for similar quinoline derivatives, such as the synthesis of 4-bromoquinoline from quinolin-4-ol.[4] A key consideration would be the protection of the hydroxyl group at the C3 position during the bromination step.

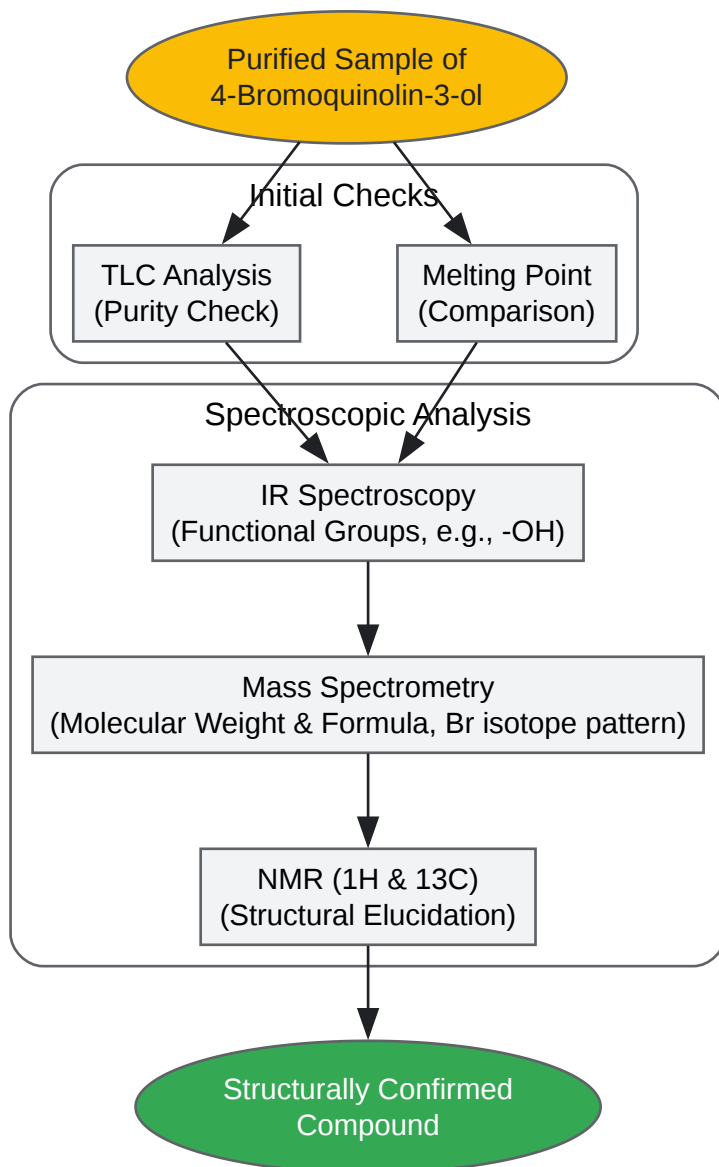
Example Adapted Protocol (Hypothetical):

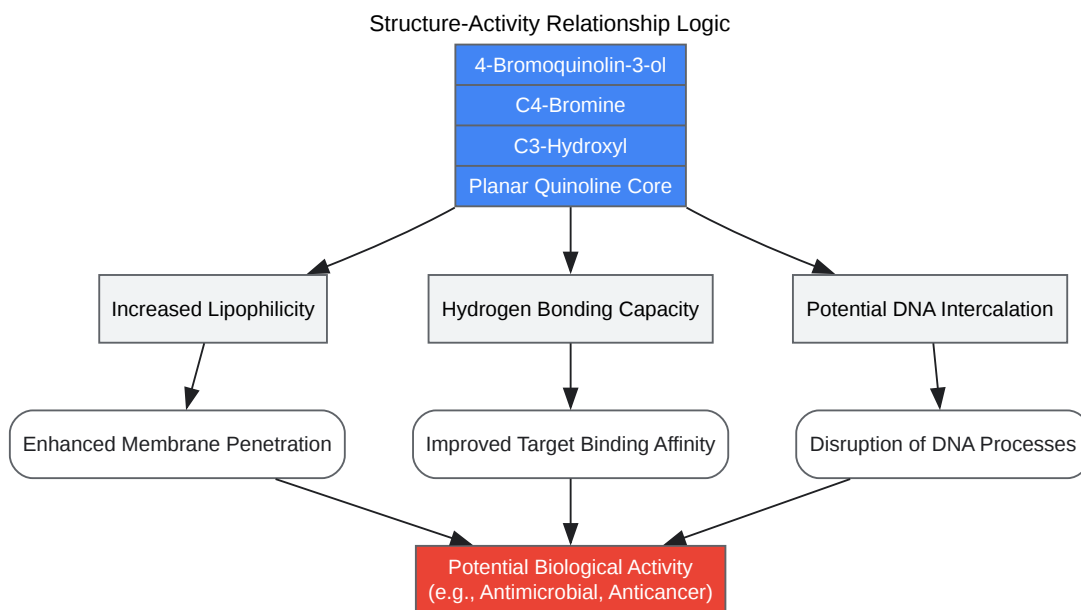
- Starting Material: Begin with a suitable precursor, such as quinolin-3-ol.
- Protection of Hydroxyl Group (if necessary): The C3-OH group may need to be protected using a standard protecting group strategy to prevent unwanted side reactions during bromination.
- Bromination: A method analogous to the synthesis of 4-bromoquinoline could be employed. This involves reacting the protected quinolin-3-ol with a brominating agent like phosphorus tribromide (PBr_3) in an anhydrous solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen).[4]
- Work-up: The reaction would be quenched, typically with ice, and then neutralized or basified (e.g., with sodium bicarbonate solution).[4] The product would then be extracted using an organic solvent like ethyl acetate.[4]
- Deprotection: The protecting group on the C3-hydroxyl would be removed under appropriate conditions.
- Purification: The final crude product would be purified to yield **4-Bromoquinolin-3-ol**.

Proposed Synthesis Workflow for 4-Bromoquinolin-3-ol



Analytical Workflow for Characterization





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